COX-2 Binding Affinity: Durallone Matches or Exceeds Clinical Benchmark Inhibitors
In a direct molecular docking screen using AutoDock Vina, durallone exhibited a COX-2 binding energy within the range of -8.6 to -9.0 kcal/mol, which is superior to the standard clinical COX-2 inhibitors Valdecoxib and Lumiracoxib [1]. Notably, durallone demonstrated poor binding affinity for COX-1, consistent with a selective COX-2 inhibition profile [2]. This quantitative advantage is directly comparable within the same assay platform and provides a clear functional basis for selecting durallone over other pyranoisoflavones that did not meet this affinity threshold (only 6 out of 50 screened compounds achieved comparable binding) [3].
| Evidence Dimension | COX-2 binding energy |
|---|---|
| Target Compound Data | -8.6 to -9.0 kcal/mol |
| Comparator Or Baseline | Valdecoxib and Lumiracoxib (values not explicitly stated in abstract, but reported as 'better than' these standards) |
| Quantified Difference | Superior binding (more negative energy) to Valdecoxib and Lumiracoxib |
| Conditions | Molecular docking with AutoDock Vina into COX-2 active site |
Why This Matters
This quantitative binding affinity difference provides a rational basis for selecting durallone over other natural product leads or standard compounds for COX-2 inhibition studies.
- [1] Nguyen, X. H., Le Vu, T. T., Do, T. L., Pham, M. Q., & Vu, T. D. (2022). Evaluation of anti-inflammatory compounds isolated from Millettia dielsiana Harms ex Diels by molecular docking method. Vietnam Journal of Science and Technology, 60(5), 785–793. View Source
- [2] Nguyen, X. H., Le Vu, T. T., Do, T. L., Pham, M. Q., & Vu, T. D. (2022). Evaluation of anti-inflammatory compounds isolated from Millettia dielsiana Harms ex Diels by molecular docking method. Vietnam Journal of Science and Technology, 60(5), 785–793. View Source
- [3] Nguyen, X. H., Le Vu, T. T., Do, T. L., Pham, M. Q., & Vu, T. D. (2022). Evaluation of anti-inflammatory compounds isolated from Millettia dielsiana Harms ex Diels by molecular docking method. Vietnam Journal of Science and Technology, 60(5), 785–793. View Source
